An In-depth Technical Guide to Steareth-2: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Steareth-2: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steareth-2 is a non-ionic surfactant and emulsifying agent belonging to the class of polyethylene glycol (PEG) ethers of stearyl alcohol. It is a waxy compound synthesized through the ethoxylation of stearyl alcohol, a fatty alcohol. The numeral '2' in its name denotes the average number of repeating ethylene oxide units in the molecule.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Steareth-2, with a particular focus on its relevance in pharmaceutical formulations and drug delivery systems.
Chemical Structure and Synthesis
Steareth-2 is structurally composed of a lipophilic stearyl group (a C18 alkyl chain) and a hydrophilic polyoxyethylene chain containing an average of two ethylene oxide units.[1][2][3][4] This amphipathic nature enables it to reduce the interfacial tension between immiscible liquids, such as oil and water, making it an effective emulsifier.[1][4][5]
The general chemical structure of Steareth-2 is:
CH₃(CH₂)₁₇(OCH₂CH₂)₂OH
Synthesis
Steareth-2 is synthesized via the ethoxylation of stearyl alcohol. This reaction involves the addition of ethylene oxide to stearyl alcohol in the presence of a catalyst.[1][2][3][4]
Experimental Protocol: Synthesis of Steareth-2
Objective: To synthesize Steareth-2 by the ethoxylation of stearyl alcohol.
Materials:
-
Stearyl alcohol (high purity)
-
Ethylene oxide
-
Potassium hydroxide (KOH) or other suitable basic catalyst
-
Nitrogen gas (inert atmosphere)
-
Acetic acid (for neutralization)
-
Anhydrous solvent (e.g., toluene or dioxane)
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.
-
Heating mantle
-
Vacuum pump
-
Distillation apparatus for purification
-
Analytical equipment for characterization (FTIR, NMR)
Procedure:
-
Catalyst Preparation and Reactor Charging: A precisely weighed amount of stearyl alcohol is charged into the autoclave reactor. The reactor is then purged with nitrogen to create an inert atmosphere. A catalytic amount of potassium hydroxide (typically 0.1-0.5% by weight of the alcohol) is added.
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Dehydration: The mixture is heated under vacuum to remove any traces of moisture, which can interfere with the ethoxylation reaction.
-
Ethoxylation Reaction: After dehydration, the reactor is heated to the reaction temperature, typically in the range of 120-180°C. A predetermined molar equivalent of ethylene oxide is then slowly introduced into the reactor while maintaining the desired pressure (e.g., 1-5 bar). The reaction is highly exothermic and requires careful temperature control. The molar ratio of ethylene oxide to stearyl alcohol is controlled to achieve an average of two ethylene oxide units per molecule.
-
Reaction Monitoring and Completion: The reaction progress is monitored by observing the decrease in reactor pressure. Once the pressure stabilizes, the reaction is considered complete.
-
Neutralization and Purification: The reactor is cooled, and the basic catalyst is neutralized by the addition of an acid, such as acetic acid. The crude product is then purified, typically by vacuum distillation or stripping, to remove any unreacted starting materials and by-products, including any residual 1,4-dioxane.
-
Characterization: The final product is characterized to confirm its identity and purity using techniques such as FTIR and NMR spectroscopy.
Physicochemical Properties
The physicochemical properties of Steareth-2 are crucial for its function as an excipient in various formulations. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₄₆O₃ | [3] |
| Molecular Weight | 358.6 g/mol | [3] |
| Appearance | White, waxy solid | [6] |
| Melting Point | 45-46 °C | |
| Boiling Point | 175 °C at 0.1 Torr | |
| Density | Approximately 0.892 g/cm³ | |
| Solubility | Soluble in ethanol and other lower alcohols; insoluble in mineral oil and coal tar hydrocarbons. | [5] |
| HLB (Hydrophile-Lipophile Balance) Value | Approximately 4.9 |
Experimental Protocols for Characterization
Determination of Hydrophile-Lipophile Balance (HLB) Value
The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For non-ionic surfactants like Steareth-2, the HLB value can be calculated or determined experimentally.
Experimental Protocol: Determination of HLB Value by Emulsion Stability
Objective: To experimentally determine the HLB value of Steareth-2 by observing its ability to emulsify an oil of a known required HLB.
Materials:
-
Steareth-2
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A series of oils with known required HLB values (e.g., mineral oil, lanolin)
-
A co-emulsifier with a known, different HLB value (e.g., Steareth-20)
-
Distilled water
-
Graduated cylinders or test tubes
-
Homogenizer or high-shear mixer
Procedure:
-
Preparation of Emulsifier Blends: Prepare a series of emulsifier blends by mixing Steareth-2 with a co-emulsifier in varying ratios to achieve a range of HLB values. The HLB of the blend is calculated using the formula: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B).
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Emulsion Formulation: For each emulsifier blend, prepare an oil-in-water emulsion. Typically, a fixed ratio of oil, water, and total emulsifier is used (e.g., 20% oil, 75% water, 5% emulsifier).
-
Homogenization: The oil and emulsifier blend are mixed and heated until uniform. The water phase, heated to the same temperature, is then added slowly to the oil phase with continuous homogenization for a set period.
-
Stability Assessment: The resulting emulsions are stored at room temperature and observed for signs of instability, such as creaming, coalescence, or phase separation, over a defined period (e.g., 24 hours, 7 days).
-
HLB Determination: The HLB value of the emulsifier blend that produces the most stable emulsion corresponds to the required HLB of the oil used. By using an oil with a known required HLB, the HLB of the unknown surfactant (Steareth-2) can be determined.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Steareth-2 molecule.
Experimental Protocol: FTIR Analysis of Steareth-2
Objective: To obtain the FTIR spectrum of Steareth-2 and identify its characteristic absorption bands.
Equipment:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation: A small amount of the solid Steareth-2 sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption peaks. Expected peaks include:
-
A broad O-H stretching band around 3300-3500 cm⁻¹ due to the terminal hydroxyl group.
-
Strong C-H stretching bands around 2850-2960 cm⁻¹ corresponding to the alkyl chain.
-
A characteristic C-O-C stretching band for the ether linkages of the polyoxyethylene chain, typically observed in the region of 1100-1150 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information about the Steareth-2 molecule, including the average number of ethylene oxide units.
Experimental Protocol: NMR Analysis of Steareth-2
Objective: To obtain the ¹H and ¹³C NMR spectra of Steareth-2 for structural confirmation.
Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Sample Preparation: A small amount of Steareth-2 is dissolved in a deuterated solvent and transferred to an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired according to standard instrument parameters.
-
Data Analysis: The chemical shifts, integration values (for ¹H NMR), and multiplicities of the signals are analyzed to confirm the structure. Key expected signals in the ¹H NMR spectrum include:
-
A triplet at ~0.88 ppm corresponding to the terminal methyl group of the stearyl chain.
-
A broad singlet at ~1.25 ppm for the methylene groups of the stearyl chain.
-
Signals in the range of 3.4-3.7 ppm corresponding to the methylene protons of the polyoxyethylene chain and the methylene group adjacent to the terminal hydroxyl group.
-
Applications in Research and Drug Development
Steareth-2 is a versatile excipient with numerous applications in the cosmetic, personal care, and pharmaceutical industries.[5] Its primary function is as an emulsifier, helping to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions.[5]
Role in Formulations
In pharmaceutical formulations, Steareth-2 is utilized in:
-
Topical Drug Delivery: It is a key component in the formulation of creams, lotions, and ointments for topical and transdermal drug delivery.[7] Its emulsifying properties ensure a uniform distribution of the active pharmaceutical ingredient (API) within the vehicle, which is crucial for consistent dosing and therapeutic efficacy.[7]
-
Oral Drug Delivery: Steareth-2 can be used in the formulation of oral emulsions and microemulsions to enhance the solubility and bioavailability of poorly water-soluble drugs.[7] By creating stable dispersions of the drug in the gastrointestinal tract, it can improve drug absorption.
The mechanism of emulsification involves the orientation of Steareth-2 molecules at the oil-water interface. The lipophilic stearyl tail partitions into the oil phase, while the hydrophilic polyoxyethylene head remains in the aqueous phase, thereby reducing the interfacial tension and preventing the coalescence of droplets.
Signaling Pathways and Molecular Interactions
As an excipient, Steareth-2 is generally considered to be pharmacologically inert and is not known to directly interact with specific signaling pathways in the body. Its primary role is to facilitate the delivery and stability of the active pharmaceutical ingredient.
Visualizations
Caption: Synthesis of Steareth-2 via ethoxylation of stearyl alcohol.
Caption: Steareth-2 as an emulsifier at the oil-water interface.
Caption: A typical workflow for the characterization of Steareth-2.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. atamankimya.com [atamankimya.com]
- 3. specialchem.com [specialchem.com]
- 4. STEARETH-2 - Ataman Kimya [atamanchemicals.com]
- 5. STEARETH-2 - Ataman Kimya [atamanchemicals.com]
- 6. Steareth-2 (Explained + Products) [incidecoder.com]
- 7. Unlocking the Benefits: Why Steareth Emulsifiers Are Essential in Modern Formulations-Minya_New Material [ycmingya.com]
